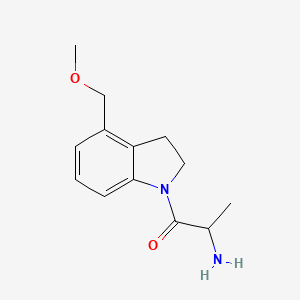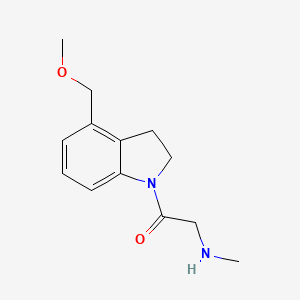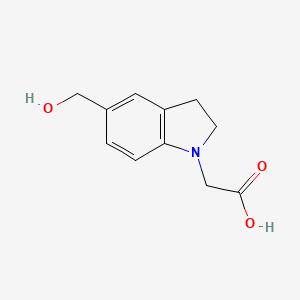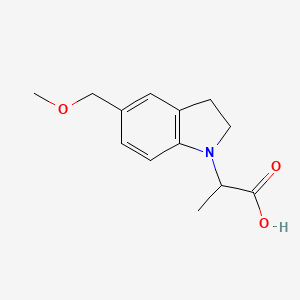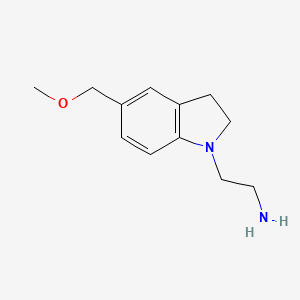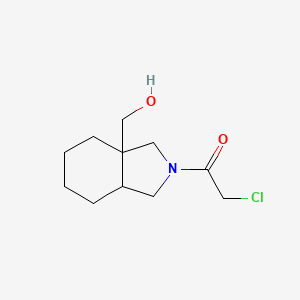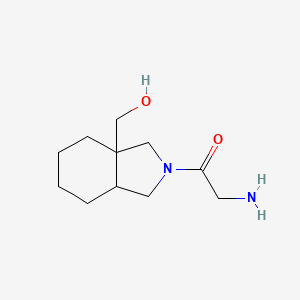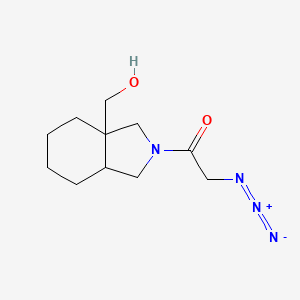
1-(2,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Descripción general
Descripción
“1-(2,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione” is a complex organic compound. The “2,4-Difluorobenzyl” part refers to a benzyl group (a phenyl ring attached to a CH2 group) with fluorine atoms attached to the 2nd and 4th carbons of the phenyl ring . The “1,4-dihydropyrazine-2,3-dione” part suggests a pyrazine (a six-membered ring with two nitrogen atoms) with additional functional groups .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Recent studies have focused on the synthesis of novel compounds related to 1-(2,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione. For instance, Xu et al. (2012) reported the isolation of a new bromophenol C-N coupled with diketopiperazine from the marine red alga Symphyocladia latiuscula, highlighting the diverse natural sources and structural elucidation techniques for similar compounds (Xiuli Xu et al., 2012). Additionally, the synthesis of monoalkylated 1,2-diones using a steric approach control has been developed, showcasing efficient methods for modifying the dihydropyrazine ring for potential applications (D. Gopal et al., 1998).
Reactivity and Applications
The reactivity of 1,4-dihydropyrazine derivatives has been a subject of interest for developing novel synthetic routes and understanding their chemical behavior. For example, Brook et al. (1992) synthesized a green-colored 1,4-dihydropyrazine derivative demonstrating solvatochromism, indicating potential applications in materials science due to its unique optical properties (D. J. Brook et al., 1992). Furthermore, the study of oxidative processes involving stable 1,4-dihydropyrazines has provided insights into their potential uses in organic synthesis and the development of new chemical reactions (D. J. Brook et al., 1997).
Bioactive Compounds and Catalysis
Research has also explored the bioactivity of compounds structurally related to this compound. Sobolevskaya et al. (2008) isolated a new cyclic dipeptide from the actinobacterium Streptomyces sp. GW 33/1593, demonstrating cytotoxic activity against sea urchin embryos, which underscores the potential biomedical applications of these compounds (M. P. Sobolevskaya et al., 2008). Moreover, the use of theophylline as a catalyst for synthesizing phenazine derivatives reveals the role of 1,4-dihydropyrazine structures in facilitating green chemistry approaches in organic synthesis (Afshin Yazdani-Elah-Abadi et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-8-2-1-7(9(13)5-8)6-15-4-3-14-10(16)11(15)17/h1-5H,6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBOUUGSDHDIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



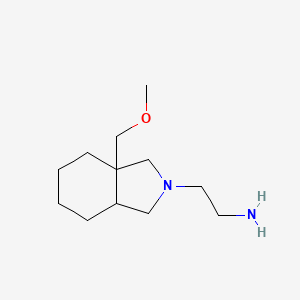
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1478514.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478516.png)
